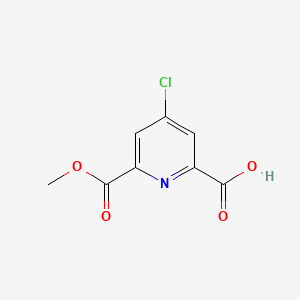
4-Chloro-6-(methoxycarbonyl)picolinic acid
Übersicht
Beschreibung
4-Chloro-6-(methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H6ClNO4 . It is an organic acid and belongs to the class of picolinic acids, which are widely used in pharmaceutical research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 4-position and a methoxycarbonyl group at the 6-position . The molecular weight of the compound is 215.59 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.59 and a molecular formula of C8H6ClNO4 . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Design
The synthesis of hexadentate picolinic acid-based bispidine ligands, which include derivatives of 4-Chloro-6-(methoxycarbonyl)picolinic acid, plays a significant role in coordination chemistry. These ligands show potential in forming stable complexes with various metals, such as copper, nickel, zinc, cobalt, and gallium, and are particularly suited for tetragonal symmetries, confirming their utility in fields like bioinorganic chemistry and material science (Comba et al., 2016).
Antimicrobial Activities and DNA Interactions
Studies on derivatives of picolinic acid, including this compound, have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities. Their interactions with DNA have been explored, highlighting potential applications in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Decarboxylative Arylation
In organic synthesis, the decarboxylative arylation of 2-picolinic acids, a process that includes this compound, is a key reaction. This method allows for the formation of 2-arylpyridines under transition-metal-free conditions, demonstrating its utility in the synthesis of complex organic molecules (Zhang et al., 2018).
Biodegradation Studies
Research on the biodegradation of picolinic acid derivatives, such as this compound, has been conducted to understand their environmental impact. Studies on bacteria capable of degrading these compounds are crucial for bioremediation efforts, highlighting their significance in environmental science (Wu et al., 2017).
Reactivity and Structural Studies
Investigations into the reactivity of 4-chloropyridine derivatives and their oxides, which include this compound, provide valuable insights into their chemical properties. Such studies are essential for understanding the fundamental aspects of these compounds in various chemical reactions (Kato et al., 1967).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-6-(methoxycarbonyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It’s known that picolinic acid, the parent compound, plays a key role inzinc transport . Disruption of ZFPs could potentially affect pathways related to zinc transport and utilization, as well as pathways involving viral replication and packaging .
Pharmacokinetics
Picolinic acid, the parent compound, is known to be produced in the body through the breakdown of tryptophan and is usually excreted out quickly . These properties may influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ZFPs, which can disrupt viral replication and packaging . This disruption can potentially block the entry of enveloped viruses into host cells, preventing infection .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(methoxycarbonyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc finger proteins, which are crucial for DNA binding and transcription regulation . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby influencing their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in immune responses and antiviral activities . Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with zinc finger proteins can disrupt their normal function, thereby affecting gene expression . This compound also influences the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance immune responses and antiviral activities . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been found to influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNEYJNQSZEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671857 | |
| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293294-71-0 | |
| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




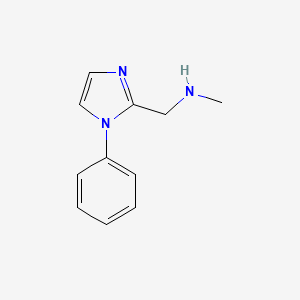
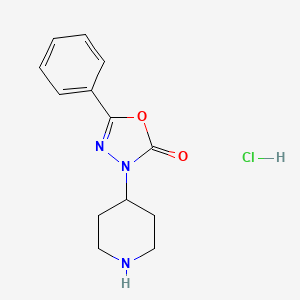
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
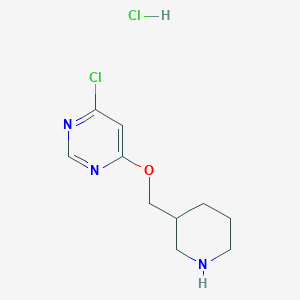
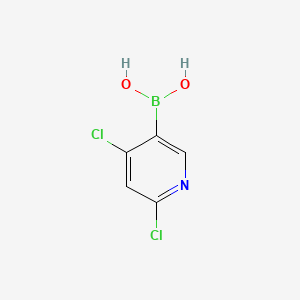
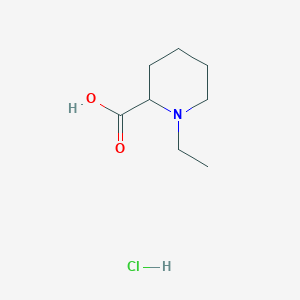
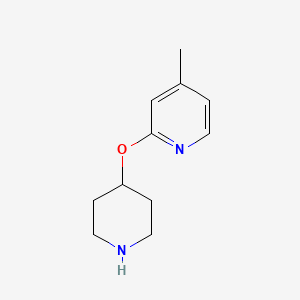
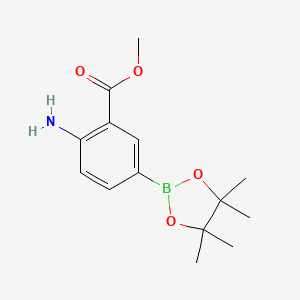

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
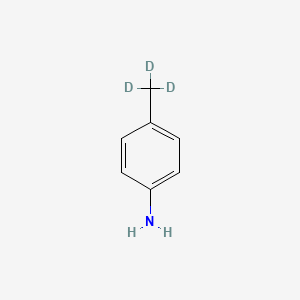
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)
